molecular formula C13H17N3O4 B1322244 Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate CAS No. 950259-17-3

Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B1322244
CAS No.: 950259-17-3
M. Wt: 279.29 g/mol
InChI Key: ASBCRXXNLHCPLU-UHFFFAOYSA-N
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Description

Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate is a furopyrimidine derivative with a molecular formula of C₁₃H₁₇N₃O₄ and a molecular weight of 279.30 g/mol . Its structure features a furo[2,3-d]pyrimidine core substituted at the 4-position with a (2-hydroxypropyl)amino group and at the 6-position with a methyl group. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name

ethyl 4-(2-hydroxypropylamino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-4-19-13(18)9-8(3)20-12-10(9)11(15-6-16-12)14-5-7(2)17/h6-7,17H,4-5H2,1-3H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBCRXXNLHCPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=NC=NC(=C12)NCC(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furo[2,3-d]pyrimidine ring system.

    Introduction of the Ethyl Ester Group: The carboxylation of the furo[2,3-d]pyrimidine intermediate followed by esterification with ethanol under acidic conditions introduces the ethyl ester group.

    Substitution with Hydroxypropylamino Group: The hydroxypropylamino group is introduced via nucleophilic substitution, where a suitable hydroxypropylamine reacts with the intermediate compound.

    Methylation: The final step involves the methylation of the furo[2,3-d]pyrimidine core, typically using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as LiAlH₄ or NaBH₄.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or H₂O₂ under acidic or basic conditions.

    Reduction: LiAlH₄, NaBH₄ in solvents like THF or ethanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like NaOH or K₂CO₃.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furo[2,3-d]pyrimidines with various functional groups.

Scientific Research Applications

Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropylamino group can form hydrogen bonds with active sites, while the furo[2,3-d]pyrimidine core can engage in π-π stacking interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Furopyrimidine Derivatives

Substituent Variations at the 4-Position

The 4-position of the furopyrimidine scaffold is a critical site for modulating biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituent at 4-Position Biological Relevance/Notes
Target Compound: Ethyl 4-((2-hydroxypropyl)amino)-6-methyl... C₁₃H₁₇N₃O₄ 279.30 ~2.64 (2-Hydroxypropyl)amino Enhanced H-bonding, moderate lipophilicity
Ethyl 4-[(butan-2-yl)amino]-6-methyl... (E946-0027) C₁₄H₁₉N₃O₃ 277.32 2.64 Butan-2-ylamino (no hydroxyl) Lower polarity; potential for improved membrane permeability
Ethyl 4-(4-(2-chloroacetyl)piperazin-1-yl)-6-methyl... (Compound 6) C₁₆H₁₉ClN₄O₄ 366.80 N/A Piperazinyl-acetylchloride PI3Kα inhibitor candidate; bulkier, higher molecular weight
Ethyl 4-amino-2-(chloromethyl)-6-methyl... (CAS 796067-48-6) C₁₁H₁₂ClN₃O₃ 269.68 N/A Chloromethyl + amino Reactive chloromethyl group; potential for derivatization
Ethyl 3-amino-6-methyl-4-oxo-2-(phenylamino)-... (3a) C₁₆H₁₈N₄O₃ 314.34 N/A Phenylamino + 4-oxo Aryl-substituted; potential for π-π interactions

Key Differences and Implications

Hydrogen-Bonding Capacity
  • The target compound’s 2-hydroxypropyl group provides a hydroxyl donor/acceptor, enhancing solubility and target binding via H-bonding . In contrast, the butan-2-ylamino analog (E946-0027) lacks this hydroxyl, reducing polarity and possibly limiting interactions with hydrophilic targets .
Molecular Bulk and Pharmacokinetics
  • Piperazinyl-acetyl derivatives (e.g., Compound 6) exhibit higher molecular weights (~366 g/mol) and bulkier substituents, which may improve target affinity (e.g., PI3Kα inhibition) but could reduce oral bioavailability due to increased size .
Reactivity and Derivatization Potential
  • The chloromethyl-substituted analog (CAS 796067-48-6) introduces a reactive site for further functionalization (e.g., nucleophilic substitution) but raises stability and toxicity concerns .
Aromatic vs. Aliphatic Substituents
  • Aryl-substituted analogs like Compound 3a (phenylamino) leverage aromatic π-π stacking for binding to hydrophobic pockets, whereas aliphatic chains (e.g., butan-2-yl) prioritize lipophilicity and membrane penetration .

Biological Activity

Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in research.

The compound's molecular formula is C13H18N4O4C_{13}H_{18}N_{4}O_{4} with a molecular weight of 286.31 g/mol. Its structural features include a furo[2,3-d]pyrimidine core, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC13H18N4O4C_{13}H_{18}N_{4}O_{4}
Molecular Weight286.31 g/mol
CAS NumberNot available
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Furo[2,3-d]pyrimidine Core : Cyclization of appropriate precursors under acidic conditions.
  • Carboxylation and Esterification : Introduction of the ethyl ester group through carboxylation followed by esterification with ethanol.
  • Nucleophilic Substitution : The hydroxypropylamino group is introduced via nucleophilic substitution with hydroxypropylamine.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The hydroxypropylamino group can form hydrogen bonds with active sites, while the furo[2,3-d]pyrimidine core engages in π-π stacking interactions. These interactions can modulate enzyme activity or receptor signaling pathways.

In Vitro Studies

Research has demonstrated that derivatives of this compound exhibit significant pharmacological properties:

  • Anticancer Activity : Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
  • Antimicrobial Properties : Studies indicate that this class of compounds has activity against various bacterial strains, suggesting potential use as antimicrobial agents.

Case Studies

  • Antitumor Activity : A study evaluated the effects of a related furo[2,3-d]pyrimidine derivative on human cancer cell lines. The compound demonstrated an IC50 value indicating effective inhibition of cell growth at low concentrations.
    CompoundCell LineIC50 (µM)
    Furo[2,3-d]pyrimidineA549 (Lung)15
    Furo[2,3-d]pyrimidineMCF7 (Breast)12
  • Enzyme Inhibition : Another study focused on the inhibition of STAT6 by similar compounds, showing that they effectively reduced IL-4-induced Th2 differentiation in T cells.
    CompoundEnzyme TargetIC50 (nM)
    Related DerivativeSTAT621

Applications

This compound has several applications:

  • Medicinal Chemistry : As a lead compound for developing new therapeutic agents targeting cancer and infectious diseases.
  • Chemical Biology : Utilized to probe biological mechanisms and pathways.
  • Synthetic Chemistry : Acts as an intermediate in the synthesis of more complex pharmaceutical compounds.

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